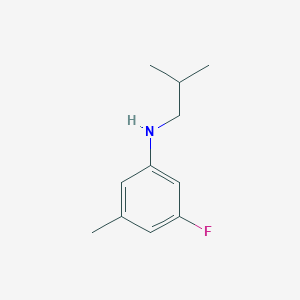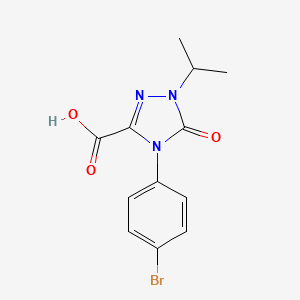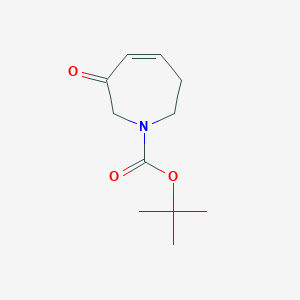
20R-人参皂苷Rg2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20®-Ginsenoside Rg2 is a rare ginsenoside found in Panax ginseng, a traditional medicinal herb used in East Asia for over two thousand years. This compound is known for its unique stereochemistry and significant pharmacological properties, including anti-tumor, antioxidant, anti-fatigue, neuroprotective, and osteoclastogenesis inhibitory effects .
科学研究应用
20®-人参皂苷Rg2具有广泛的科学研究应用:
化学: 用作研究人参皂苷的立体化学和反应性的参考化合物。
生物学: 研究其在细胞信号通路中的作用及其对细胞增殖和凋亡的影响。
医学: 探索其在治疗癌症、神经退行性疾病和骨质疏松症方面的潜在治疗作用。
作用机制
20®-人参皂苷Rg2的作用机制涉及多个分子靶点和途径:
抗肿瘤作用: 通过诱导凋亡和细胞周期阻滞来抑制癌细胞的增殖。
抗氧化活性: 清除自由基并上调抗氧化酶。
神经保护: 调节神经递质释放并保护神经元免受氧化应激。
抑制破骨细胞生成: 抑制破骨细胞的分化和活性,从而防止骨质吸收
类似化合物:
20(S)-人参皂苷Rg2: 20®-人参皂苷Rg2的立体异构体,具有不同的药理特性。
20®-人参皂苷Rh2: 另一种具有强抗癌作用的稀有人参皂苷。
20(S)-人参皂苷Rh2: 20®-人参皂苷Rh2的立体异构体,具有独特的生物活性.
独特性: 20®-人参皂苷Rg2的独特之处在于其特定的C20构型,与20(S)-异构体和其他人参皂苷相比,赋予其独特的药理特性。 它能够调节多种生物途径,使其成为治疗应用中的一种有价值的化合物 .
生化分析
Biochemical Properties
20R-Ginsenoside Rg2 plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of enzymes such as creatine kinase-MB, aspartate aminotransferase, and lactate dehydrogenase . Additionally, 20R-Ginsenoside Rg2 interacts with proteins like B-cell lymphoma-2, procaspase-3, and procaspase-9, modulating their expression levels . These interactions contribute to its anti-apoptotic and cardioprotective effects.
Cellular Effects
20R-Ginsenoside Rg2 exerts various effects on different cell types and cellular processes. In cardiomyocytes, it protects against oxidative stress and apoptosis by inhibiting reactive oxygen species production and increasing antioxidant levels . In neuronal cells, 20R-Ginsenoside Rg2 enhances resistance to injury and modulates neural activity . It also influences cell signaling pathways, such as the NF-κB and p-ERK pathways, reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 20R-Ginsenoside Rg2 involves several key interactions at the molecular level. It binds to and activates the silent information regulator SIRT1, which plays a crucial role in reducing oxidative stress and inflammation . Additionally, 20R-Ginsenoside Rg2 modulates the expression of apoptotic proteins by upregulating B-cell lymphoma-2 and downregulating Bax . These interactions contribute to its protective effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 20R-Ginsenoside Rg2 have been observed to change over time. Studies have shown that its cardioprotective effects are sustained for at least 72 hours after myocardial ischemia/reperfusion injury . The compound’s stability and degradation have been studied, revealing that it remains stable under specific storage conditions, such as -20°C for powder and -80°C in solvent . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities.
Dosage Effects in Animal Models
The effects of 20R-Ginsenoside Rg2 vary with different dosages in animal models. At lower doses, it has been shown to exert anxiolytic-like effects in a post-traumatic stress disorder model . Higher doses may lead to toxic or adverse effects, such as increased oxidative stress and inflammation . Threshold effects have been observed, indicating that optimal dosages are crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
20R-Ginsenoside Rg2 is involved in several metabolic pathways, including its bioconversion into other ginsenosides. In rat liver microsomes, it is metabolized into SIRT1-activating metabolites, such as ginsenotransmetin A . These metabolites further enhance its bioactivity by activating SIRT1 and other related pathways. The metabolic flux and levels of metabolites are influenced by the presence of specific enzymes and cofactors.
Transport and Distribution
Within cells and tissues, 20R-Ginsenoside Rg2 is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific tissues, such as the heart and brain, where it exerts its protective effects . The compound’s solubility in solvents like pyridine, methanol, and ethanol facilitates its distribution within the body .
Subcellular Localization
The subcellular localization of 20R-Ginsenoside Rg2 plays a crucial role in its activity and function. It is known to localize in mitochondria, where it modulates the expression of apoptotic proteins and enhances antioxidant defenses . Targeting signals and post-translational modifications may direct 20R-Ginsenoside Rg2 to specific compartments or organelles, further influencing its biochemical effects.
准备方法
合成路线和反应条件: 20®-人参皂苷Rg2通常由其20(S)-异构体通过化学差向异构化和微生物转化合成。 20®-人参皂苷Rg2的C20构型通常使用13C NMR和X射线单晶衍射确定 .
工业生产方法: 20®-人参皂苷Rg2的工业生产涉及使用高效液相色谱(HPLC)进行分离和检测。 该化合物是从加工过的人参制剂中分离出来的,并获得了完整的1H-NMR和13C-NMR光谱数据,以便快速识别 .
化学反应分析
反应类型: 20®-人参皂苷Rg2经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其药理特性至关重要。
常见的试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 亲核取代反应通常涉及叠氮化钠和氰化钾等试剂。
形成的主要产物: 这些反应形成的主要产物包括具有增强生物活性的衍生物,例如抗肿瘤和抗氧化作用增强 .
相似化合物的比较
20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2 with different pharmacological properties.
20®-Ginsenoside Rh2: Another rare ginsenoside with potent anti-cancer effects.
20(S)-Ginsenoside Rh2: The stereoisomer of 20®-Ginsenoside Rh2 with distinct biological activities.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its specific C20 configuration, which imparts distinct pharmacological properties compared to its 20(S)-isomer and other ginsenosides. Its ability to modulate multiple biological pathways makes it a valuable compound for therapeutic applications .
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-RPNKVCLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)


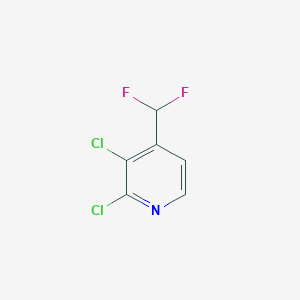
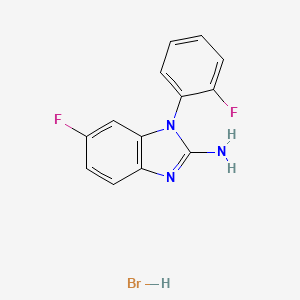
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
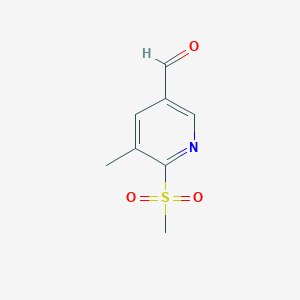
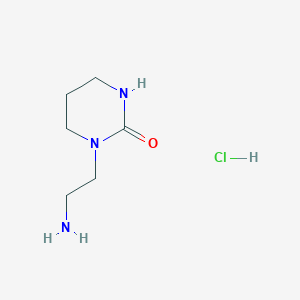

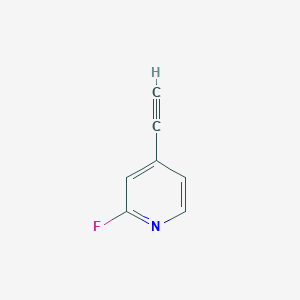
![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)
